molecular formula C9H8O3 B1360206 3-Formylphenyl acetate CAS No. 34231-78-2

3-Formylphenyl acetate

Cat. No. B1360206
CAS RN: 34231-78-2
M. Wt: 164.16 g/mol
InChI Key: GVUMZPWBUAGJBP-UHFFFAOYSA-N
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Description

3-Formylphenyl acetate, also known as 3-Acetoxybenzaldehyde or Acetic acid 3-formylphenyl ester, is a chemical compound with the molecular formula C9H8O312. It has a molecular weight of 164.1612. It is a liquid at room temperature12.



Synthesis Analysis

The synthesis of 3-Formylphenyl acetate is not explicitly mentioned in the search results. However, it is worth noting that similar compounds have been synthesized in various studies. For instance, a new porphyrin, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields3.



Molecular Structure Analysis

The molecular structure of 3-Formylphenyl acetate is not explicitly provided in the search results. However, it is known that the compound has a molecular formula of C9H8O324.



Chemical Reactions Analysis

The specific chemical reactions involving 3-Formylphenyl acetate are not detailed in the search results. However, it is known that similar compounds can participate in various chemical reactions. For example, the reductive amination of 4-acetoxybenzaldehyde (4-formylphenyl acetate) with an azanonaborane cluster in the presence of H3BNH2 (CH2)4NH2 was studied5.



Physical And Chemical Properties Analysis

3-Formylphenyl acetate is a liquid at room temperature12. It has a flash point of 138/20mm and a density of 1.1712. The boiling point is 271.6°C at 760 mmHg2.


Scientific Research Applications

Green Chemistry in Synthesis

  • Suzuki Couplings : Suzuki coupling reactions, known for their role in creating functionalized biaryls in both academic and industrial research, have been adapted to green chemistry principles. Ethyl (4-phenylphenyl)acetate, related to 3-Formylphenyl acetate, has been synthesized using green methods involving water as the primary solvent. This approach demonstrates the potential for eco-friendly synthesis in pharmaceutical research, particularly in developing new nonsteroidal anti-inflammatory drugs for arthritis treatment (Costa et al., 2012).

Molecular Structure Analysis

  • Crystallographic Studies : The molecular structure of compounds like Ethyl 2-[N-(2-Formylphenyl)benzenesulfonamido]acetate, which shares structural similarities with 3-Formylphenyl acetate, has been examined. Studies reveal insights into the configuration of atoms and intermolecular interactions, contributing to a deeper understanding of molecular structures in chemistry (Seshadri et al., 2009).

Chemical Reactions and Properties

  • Chemical Reactivity and Derivatives : Research into the reactivity of compounds containing the 3-formylphenyl group, like 3-Formylphenyl acetate, has explored various chemical reactions. For example, studies on the nitration of similar compounds provide insights into their chemical properties and potential applications in the synthesis of complex molecules (Holland & Jones, 1970).

Computational Chemistry and Docking Studies

  • Computational Analysis : The structural and electronic properties of molecules like 3-Thiophene acetic acid, structurally related to 3-Formylphenyl acetate, have been computationally analyzed. These studies, including molecular docking and electronic property investigations, contribute to our understanding of molecular interactions and reactivity, which is crucial for drug design and material science (Issa et al., 2020).

Future Directions

The future directions of 3-Formylphenyl acetate are not explicitly mentioned in the search results. However, given its chemical properties, it may find applications in various fields of research and industry.


Relevant Papers


The search results did not provide specific papers related to 3-Formylphenyl acetate. However, there are papers related to similar compounds and their synthesis378.


properties

IUPAC Name

(3-formylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUMZPWBUAGJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187808
Record name 3-Formylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylphenyl acetate

CAS RN

34231-78-2
Record name 3-(Acetyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34231-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formylphenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034231782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Formylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formylphenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.158
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Synthesis routes and methods

Procedure details

3-Hydroxybenzaldehyde (10 g., 81.88 mmol) was dissolved in 150 ml dichloromethane under argon. Triethylamine (17.12 ml, 0.123 mol) and dimethylaminopyridine (5 mg.) were added, and the resulting stirred solution was treated with acetic anhydride (8.5 ml, 90 mmol). After stirring for fifteen hours, the reaction mixture was transferred to a separatory funnel using an additional 50 ml dichloromethane. The organic layer was washed with water (2×100 ml) and concentrated to give a light brown oil weighing 14.85 g. Plug filtration through silica gel using dichloromethane furnished 13.3 g (quant.) of a light orange oil which was shown by NMR and IR to be pure enough for use in subsequent reactions (see Tables 3 and 7). ##STR33##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.12 mL
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JQ Liu, X Chen, A Shatskiy… - The Journal of …, 2019 - ACS Publications
… -3-formylphenyl acetate in 95% yield as a yellow solid. To a mixture of 2-bromo-3-formylphenyl acetate … temperature until 2-bromo-3-formylphenyl acetate was consumed as indicated by …
Number of citations: 17 pubs.acs.org
FK Behbahani, M Farahani… - Journal of the Korean …, 2011 - koreascience.kr
Iron (III) phosphate was employed as an efficient catalyst for the chemo selective acetylation of alcohols and phenols under solvent free condition at room temperature and with high …
Number of citations: 13 koreascience.kr
MB Gazizov, SY Ivanova, SN Ibragimov… - Russian Journal of …, 2016 - Springer
We have previously carried out for the first time the reaction of methyl esters of P (IV) acids with dihalomethylarenes resulting in the formation of aromatic aldehydes and P (IV) pyro-…
Number of citations: 4 link.springer.com
MB Gazizov, SY Ivanova, SN Ibragimov, RA Khairullin… - Doklady Chemistry, 2017 - Springer
A new method of synthesis of functionally substituted benzaldehydes by catalytic debromometoxylation of dibromomethylarenes with benzaldehyde dimethyl acetal has been …
Number of citations: 6 link.springer.com
SR Kasibhatla, BC Bookser, G Probst… - Journal of medicinal …, 2000 - ACS Publications
N3-Substituted coformycin aglycon analogues with improved AMP deaminase (AMPDA) inhibitory potency are described. Replacement of the 5-carboxypentyl substituent in the lead …
Number of citations: 31 pubs.acs.org
SK Lee, KY Yi, BH Lee, KS Oh - Bulletin of the Korean Chemical Society, 2012 - Citeseer
Benzofuran-7-carboxamide was identified as a novel scaffold of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor. A series of compounds with various 2-substituents including (…
Number of citations: 5 citeseerx.ist.psu.edu
SR Roy, SC Sau, SK Mandal - The Journal of Organic Chemistry, 2014 - ACS Publications
Herein we report the chemoselective reduction of the carbonyl functionality via hydrosilylation using a copper(I) catalyst bearing the abnormal N-heterocyclic carbene 1 with low (0.25 …
Number of citations: 60 pubs.acs.org
C Wang, P Yin, YH Dai, J Ye, WL Duan - Journal of Organometallic …, 2023 - Elsevier
… Six new nickel complexes with phosphinite−imidazoline ligands (S,S)−1–6 were prepared starting from 3-formylphenyl acetate and (S,S)−1,2-diphenylethylenediamine (see …
Number of citations: 1 www.sciencedirect.com
S Panagiotakis, B Mavroidi, A Athanasopoulos… - Carbohydrate …, 2022 - Elsevier
In the search for photosensitizers with chemical handles to facilitate their integration into complex drug delivery nanosystems, new, unsymmetrically substituted, water insoluble meso-…
Number of citations: 3 www.sciencedirect.com
FK Behbahani, M Farahani… - Journal of the Korean …, 2011 - academia.edu
. 알코올과 페놀 계 화합물을 아실화시키는 반응에서, iron (III) phosphate 촉매를 사용했을 때에, 좋은 수율로 아실화 화합물을 얻었다. Iron (III) phosphate 촉매는 또한 친환경 반응에 재사용…
Number of citations: 5 www.academia.edu

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